molecular formula C22H27N5O10S2 B106985 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 96680-30-7

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B106985
CAS No.: 96680-30-7
M. Wt: 585.6 g/mol
InChI Key: KBBPBOYVHDSXFI-JGLUBIDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C22H27N5O10S2 and its molecular weight is 585.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemotherapeutic Efficacy

This compound has been studied for its chemotherapeutic efficacy. Bergmann, Wahlig, & Mitsuhashi (1979) compared cefazedone (a related compound) with cefazolin and cephalothin in treating experimental bacterial infections in mice. Cefazedone showed superior effectiveness against certain strains of Staphylococci, Streptococci, E. coli, and Klebsiella compared to cefazolin, and highly superior effectiveness against all organisms tested when compared to cephalothin (Bergmann, Wahlig, & Mitsuhashi, 1979).

Metabolic Fate in Animals

The metabolic fate of ceftizoxime (a compound with structural similarities) was studied in rats and dogs after intravenous dosing by Noda et al. (1980). The study found that ceftizoxime was rapidly distributed throughout the body, maintaining high concentrations in the serum, kidneys, liver, lungs, trachea, and skin. Most of the serum radioactivity was present as unchanged ceftizoxime, especially in dogs. The compound was found to be resistant to metabolic degradation in dogs (Noda et al., 1980).

Dosage Regimen Design in Animal Studies

Mordenti (1986) discussed the importance of establishing pharmacokinetic equivalency between species when selecting dosage regimens for different animal species, using ceftizoxime as a model compound. The study provided insights into how dosage and scheduling can be adjusted to achieve similar peak serum concentrations and exposure durations across different species, which is crucial for pharmacokinetic studies and ensuring the safety and efficacy of pharmacological agents (Mordenti, 1986).

Mechanism of Action

Properties

96680-30-7

Molecular Formula

C22H27N5O10S2

Molecular Weight

585.6 g/mol

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H27N5O10S2/c1-10(2)35-22(32)37-11(3)36-20(31)16-12(6-33-4)7-38-19-15(18(30)27(16)19)25-17(29)14(26-34-5)13-8-39-21(24-13)23-9-28/h8-11,15,19H,6-7H2,1-5H3,(H,25,29)(H,23,24,28)/b26-14+/t11?,15-,19-/m1/s1

InChI Key

KBBPBOYVHDSXFI-JGLUBIDVSA-N

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)NC=O)COC

SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC

synonyms

(6R,7R)-7-[[(2Z)-2-[2-(Formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-methylethoxy)carbonyl]oxy]ethyl Ester;  [6R-[6α,7β(Z)]]-7-[[[2-(Formylamino)-4-thiazoly

Origin of Product

United States

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